molecular formula C9H19NO B1291438 4-Butoxypiperidine CAS No. 88536-10-1

4-Butoxypiperidine

Cat. No.: B1291438
CAS No.: 88536-10-1
M. Wt: 157.25 g/mol
InChI Key: XGPJZKQGJWZWIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Butoxypiperidine is a chemical compound with the molecular formula C₉H₁₉NO. It is a derivative of piperidine, a six-membered heterocyclic amine, and features a butoxy group attached to the fourth carbon of the piperidine ring.

Mechanism of Action

Target of Action

This compound is a derivative of piperidine , a class of compounds known to interact with a variety of biological targets, including neurotransmitter receptors and ion channels.

Mode of Action

Piperidine derivatives can have diverse modes of action depending on their specific chemical structure and the biological target they interact with . They may act as agonists, antagonists, or modulators of their target proteins, leading to a variety of physiological effects.

Pharmacokinetics

The physicochemical properties of a compound, including its molecular weight, lipophilicity, and chemical stability, can provide some insights into its likely pharmacokinetic properties . For example, 4-Butoxypiperidine, with a molecular weight of 157.26 , falls within the range generally considered favorable for oral absorption.

Biochemical Analysis

Biochemical Properties

4-Butoxypiperidine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . These interactions can lead to the modulation of enzyme activity, either inhibiting or enhancing their function. Additionally, this compound can bind to certain receptor proteins, influencing signal transduction pathways and cellular responses .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, it has been shown to affect neurotransmitter release and uptake, thereby influencing synaptic transmission and neural communication . In hepatocytes, this compound can alter gene expression related to detoxification processes, impacting cellular metabolism and the overall metabolic state of the cell . Furthermore, it has been found to modulate cell signaling pathways, such as the mitogen-activated protein kinase pathway, which plays a role in cell growth and differentiation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity . For instance, its interaction with cytochrome P450 enzymes can result in altered metabolic rates of various substrates. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes . These molecular interactions are crucial for understanding the compound’s overall impact on cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over different time periods. It has been observed that the compound remains stable under standard storage conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its breakdown, resulting in reduced efficacy. Long-term studies have shown that continuous exposure to this compound can lead to adaptive changes in cellular function, such as upregulation of detoxification enzymes and alterations in metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to enhance cognitive function and memory in rodents, likely due to its impact on neurotransmitter systems . At higher doses, it can induce toxic effects, such as liver damage and neurotoxicity . These adverse effects are associated with the compound’s ability to disrupt cellular homeostasis and induce oxidative stress.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination . It is metabolized by cytochrome P450 enzymes into various metabolites, which are then further processed by phase II enzymes, such as glucuronosyltransferases and sulfotransferases . These metabolic processes are essential for the compound’s detoxification and excretion from the body. Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, allowing it to reach intracellular targets . Additionally, it can interact with specific transporters and binding proteins, facilitating its movement within the cellular environment . The compound’s distribution is influenced by its affinity for different tissues, with higher accumulation observed in the liver and brain .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It has been found to localize primarily in the endoplasmic reticulum and mitochondria, where it can interact with enzymes involved in metabolic processes . The compound’s localization is directed by specific targeting signals and post-translational modifications, which ensure its proper distribution within the cell . This subcellular targeting is essential for its role in modulating cellular metabolism and function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Butoxypiperidine typically involves the reaction of piperidine with butyl bromide under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of piperidine attacks the butyl bromide, resulting in the formation of this compound. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-Butoxypiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce a variety of substituted piperidines .

Scientific Research Applications

4-Butoxypiperidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmacological agent.

    Industry: It is utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

4-Butoxypiperidine can be compared with other piperidine derivatives, such as:

These compounds share similar chemical properties but differ in their steric and electronic effects, which can influence their reactivity and applications .

Properties

IUPAC Name

4-butoxypiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-2-3-8-11-9-4-6-10-7-5-9/h9-10H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGPJZKQGJWZWIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10626078
Record name 4-Butoxypiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10626078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88536-10-1
Record name 4-Butoxypiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10626078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 10 g (50 mmol) of 1-t-butoxycarbonyl-4-piperidone (Aldrich) in 10 mL of THF at −78° C. was added 75 mL (75 mmol) of a 1 M solution of diisobutylaluminum hydride in toluene. The reaction mixture was allowed to warm to −20° C. and stirred for 3 h. After this time it was poured into 500 mL of sat'd solution of potassium sodium tartrate tetrahydrate (Rochelle salt), the mixture was stirred vigorously for 20 min, and the layers were separated. The aqueous layer was washed with ethyl acetate and the combined organic fractions were washed with brine, dried over MgSO4, filtered, and the filtrate was concentrated to give the title compound which was used without further purification.
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
sat'd solution
Quantity
500 mL
Type
reactant
Reaction Step Two
Name
potassium sodium tartrate tetrahydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.